molecular formula C7H4F3N3O B1376991 1-Azido-4-(trifluoromethoxy)benzene CAS No. 876012-82-7

1-Azido-4-(trifluoromethoxy)benzene

Cat. No. B1376991
CAS RN: 876012-82-7
M. Wt: 203.12 g/mol
InChI Key: VECUNMGIOMEKNV-UHFFFAOYSA-N
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Description

1-Azido-4-(trifluoromethoxy)benzene is a chemical compound with the empirical formula C7H4F3N3O . It has a molecular weight of 203.12 .


Molecular Structure Analysis

The molecular structure of 1-Azido-4-(trifluoromethoxy)benzene consists of a benzene ring substituted with an azido group (-N3) and a trifluoromethoxy group (-OCF3) .


Physical And Chemical Properties Analysis

1-Azido-4-(trifluoromethoxy)benzene is a liquid at room temperature . It has a molecular weight of 203.12 and an empirical formula of C7H4F3N3O .

Scientific Research Applications

Synthesis of Fluorinated Compounds

1-Azido-4-(trifluoromethoxy)benzene is a valuable reagent in the synthesis of fluorinated aromatic compounds. The trifluoromethoxy group is particularly interesting due to its electron-withdrawing properties, which can significantly alter the biological activity of molecules . This compound is used to introduce the azido group in various molecular scaffolds, which can then be further modified using click chemistry.

Click Chemistry

The azido group of 1-Azido-4-(trifluoromethoxy)benzene is an essential component in click chemistry reactions, particularly the Huisgen cycloaddition . This reaction forms 1,2,3-triazoles, which are found in many pharmaceuticals and agrochemicals due to their stability and biological activity.

Development of MMP Inhibitors

Matrix metalloprotease (MMP) inhibitors are crucial in the treatment of various diseases, including cancer and cardiovascular conditions. 1-Azido-4-(trifluoromethoxy)benzene has been used in the in situ assembly of small molecule-based MMP inhibitors containing zinc-chelating groups, showing specificity for MMP-7 and MMP-13 .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

The primary targets of 1-Azido-4-(trifluoromethoxy)benzene are matrix metalloproteases (MMPs), specifically MMP-7 and MMP-13 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and disease progression in conditions such as cancer and arthritis.

Mode of Action

1-Azido-4-(trifluoromethoxy)benzene interacts with its targets, the MMPs, by inhibiting their enzymatic activity . This is achieved through the formation of a covalent bond with the zinc ion in the active site of the MMPs, thereby preventing them from degrading extracellular matrix proteins.

Biochemical Pathways

The inhibition of MMPs by 1-Azido-4-(trifluoromethoxy)benzene affects various biochemical pathways. Primarily, it impacts the extracellular matrix degradation pathway. By inhibiting MMPs, the compound prevents the breakdown of extracellular matrix proteins, thereby disrupting tissue remodeling and potentially slowing disease progression in conditions where this process is dysregulated .

Result of Action

The molecular and cellular effects of 1-Azido-4-(trifluoromethoxy)benzene’s action primarily involve the inhibition of MMP activity. This results in reduced degradation of extracellular matrix proteins, leading to changes in tissue structure and function. In the context of diseases such as cancer and arthritis, this could potentially slow disease progression .

properties

IUPAC Name

1-azido-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-3-1-5(2-4-6)12-13-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECUNMGIOMEKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745985
Record name 1-Azido-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-(trifluoromethoxy)benzene

CAS RN

876012-82-7
Record name 1-Azido-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-(trifluoromethoxy) benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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